3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one
Description
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl groups at positions 3, 5, and 6, and a methyl group at position 2. This compound belongs to the chromone family, a class of oxygen-containing heterocycles widely studied for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,5,6-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-8(12)10(14)7-6(15-4)3-2-5(11)9(7)13/h2-3,11-13H,1H3 |
InChI Key |
ZKGMJXQRUGZMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with a methyl ketone in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used as a natural colorant and in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of chromen-4-one derivatives arises from variations in substituent groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one with structurally related compounds:
Hydroxyl vs. Methoxy Substitutions
- 3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (): Substituents: Methoxy groups at positions 5, 7, and on the phenyl ring. This substitution is common in bioactive flavonoids to improve pharmacokinetic profiles. Synthesis: Achieved via glycoside removal and methyl iodide alkylation in DMF with K₂CO₃.
Halogenated Derivatives
- 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (): Substituents: Fluorine at the para position of the phenyl group. Such derivatives are often explored in antimicrobial and anticancer research.
- 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one (): Substituents: Chlorine at position 6 and a thienyl group at position 2.
Polyhydroxylated Derivatives
Chroman-4-one vs. Chromen-4-one Systems
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (): Structural Difference: Chroman-4-one lacks the double bond present in chromen-4-one.
Biological Activity
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one, a flavonoid compound also known as a chromone, exhibits significant biological activities primarily attributed to its unique hydroxylation pattern. This article delves into the various biological activities of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by its chromen-4-one structure featuring three hydroxyl groups at positions 3, 5, and 6, and a methyl group at position 2. This specific arrangement enhances its antioxidant properties and potential therapeutic applications.
Antioxidant Activity
The primary biological activity of this compound is its antioxidant capacity . The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively and reduce oxidative stress in biological systems. Research indicates that this compound can significantly lower oxidative damage in various cellular models.
Table 1: Comparative Antioxidant Activity of Flavonoids
| Compound Name | Hydroxyl Groups | Antioxidant Activity (IC50 µM) |
|---|---|---|
| This compound | 3 | 25 |
| Quercetin | 5 | 20 |
| Myricetin | 6 | 15 |
| Fisetin | 5 | 30 |
| Apigenin | 4 | 35 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial and fungal strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of several chromone derivatives against common fungal pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 22.1 µM to over 184 µM against various fungi such as Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.
- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
